5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a chloro and methyl substituent on an indanone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity. The process involves:
Chlorination: 3-chloropropionyl chloride is reacted with chlorobenzene using aluminum chloride as a catalyst.
Cyclization: The intermediate product undergoes cyclization to form the indanone structure.
Purification: The final product is purified to achieve a high purity level of 98%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different halogens into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group.
4-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chloro group.
2,3-Dihydro-1H-inden-1-one: Basic indanone structure without any substituents.
Uniqueness
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chloro and methyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 |
InChI Key |
AOLLYEDJSOOMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2=O)Cl |
Origin of Product |
United States |
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